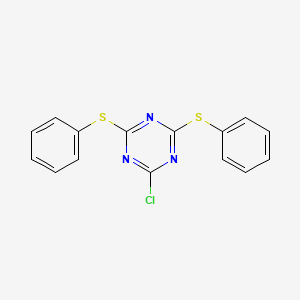
1,3,5-Triazine, 2-chloro-4,6-di(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine, 2-chloro-4,6-di(phenylthio)- is an organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1,3,5-Triazine, 2-chloro-4,6-di(phenylthio)- typically involves the substitution of chlorine atoms on a triazine ring with phenylthio groups. One common method is the reaction of cyanuric chloride with thiophenol in the presence of a base such as sodium carbonate. The reaction is carried out under controlled conditions, often in an ice bath, to ensure the selective substitution of chlorine atoms . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3,5-Triazine, 2-chloro-4,6-di(phenylthio)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phenylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium carbonate for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Triazine, 2-chloro-4,6-di(phenylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, 2-chloro-4,6-di(phenylthio)- involves its interaction with specific molecular targets. The phenylthio groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential to modulate biological activities .
Comparison with Similar Compounds
1,3,5-Triazine,
Properties
CAS No. |
38375-19-8 |
|---|---|
Molecular Formula |
C15H10ClN3S2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-chloro-4,6-bis(phenylsulfanyl)-1,3,5-triazine |
InChI |
InChI=1S/C15H10ClN3S2/c16-13-17-14(20-11-7-3-1-4-8-11)19-15(18-13)21-12-9-5-2-6-10-12/h1-10H |
InChI Key |
AYOLJFNTSUUEPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)Cl)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide](/img/structure/B14658544.png)

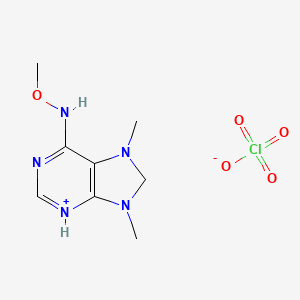



![N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14658588.png)
![S-[(4-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14658589.png)
![2,11-Dihydro-1H-benzo[a]fluorene](/img/structure/B14658590.png)
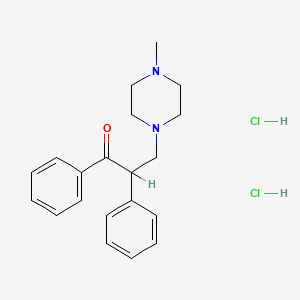
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)-](/img/structure/B14658599.png)
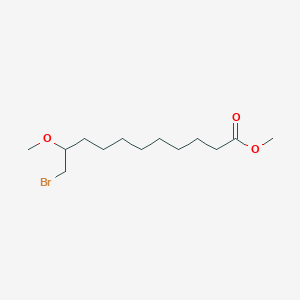
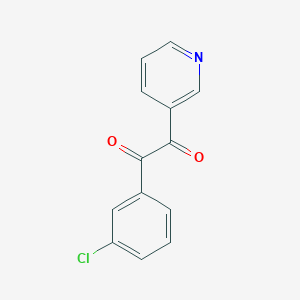
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14658622.png)
